1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound belongs to the class of piperidinecarboxamide derivatives and has a molecular formula of C16H26N2O4S.
Mechanism of Action
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves the inhibition of the target enzyme's activity, which results in the modulation of various physiological processes. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These effects have been linked to the potential therapeutic applications of the compound in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, including:
1. Investigating the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
2. Studying the structure-activity relationship of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide and its analogs to identify more potent and selective inhibitors of target enzymes.
3. Exploring the use of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide as a tool for studying the role of target enzymes in various physiological processes.
4. Investigating the pharmacokinetic properties of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide to optimize its use as a therapeutic agent.
Conclusion
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide and its analogs.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)24(21,22)19-10-8-14(9-11-19)16(20)17-12-13-4-6-15(23-3)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHWNDHHAUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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